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Compound of Interest

Compound Name:
4-Chloro-7H-pyrrolo[2,3-

D]pyrimidine-6-carboxylic acid

Cat. No.: B1388518 Get Quote

In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core, an

isostere of purine, has emerged as a "privileged scaffold." Its structure mimics the adenine core

of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site on

a wide array of protein kinases. This inherent biological activity has made it a foundational

element in the design of numerous targeted therapies.

Within this class of compounds, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
(CAS No. 1016241-80-7) stands out as a critical and highly versatile synthetic intermediate. Its

strategic placement of a reactive chlorine atom at the 4-position and a carboxylic acid at the 6-

position provides orthogonal chemical handles for the systematic construction of complex,

potent, and selective kinase inhibitors. This guide provides a detailed examination of its

synthesis, reactivity, and application, tailored for researchers and scientists in the field of drug

development.

Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is

fundamental to its successful application in multi-step synthesis.
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Property Value Source

CAS Number 1016241-80-7

Molecular Formula C₇H₄ClN₃O₂

Molecular Weight 197.58 g/mol

Appearance Off-white to light yellow solid

Purity Typically >97% (HPLC)

Solubility
Soluble in DMSO, DMF, and

aqueous base

Storage
Store at 2-8°C, protected from

light and moisture

Analytical Characterization: Robust characterization is essential to confirm the identity and

purity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid before its use in

subsequent reactions.

¹H NMR: The proton NMR spectrum provides signature peaks for the aromatic protons on

the pyrrole and pyrimidine rings, as well as the exchangeable proton of the carboxylic acid

and the N-H of the pyrrole.

LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight

([M-H]⁻ at ~196.0) and assess purity.

HPLC: High-Performance Liquid Chromatography is the standard method for quantifying the

purity of the material.

Synthesis and Mechanism: Building the Core
Intermediate
The construction of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a multi-step

process that requires precise control over reaction conditions. A common and effective route

begins with malononitrile and builds the heterocyclic core sequentially.
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Detailed Synthetic Protocol
This protocol outlines a representative synthesis starting from 2-amino-3-cyanopyrrole

derivatives.

Step 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

To a solution of a suitable 2-amino-3,5-dicyanopyrrole precursor in formamide, add a

catalytic amount of a Lewis acid.

Heat the reaction mixture to 150-180 °C for 4-6 hours, monitoring the reaction progress by

TLC or LC-MS.

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

Filter the solid, wash with water, and then hydrolyze the remaining nitrile to a carboxylic acid

using a strong base like NaOH in an aqueous solution under reflux.

Acidify the solution to precipitate the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.

Filter and dry the product.

Step 2: Sandmeyer-type Conversion to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic
acid

Suspend the 4-amino derivative from Step 1 in a mixture of hydrochloric acid and water.

Cool the suspension to 0-5 °C in an ice-salt bath.

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature

below 5 °C to form the diazonium salt in situ.

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated

hydrochloric acid.

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution

will be observed.

Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry

under vacuum to yield the final product, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-
carboxylic acid.

Causality Behind Experimental Choices
Formamide (Step 1): Serves as both the solvent and the source of the C4 carbon and N3

nitrogen atoms to form the pyrimidine ring.

In Situ Diazotization (Step 2): The diazonium salt intermediate is highly unstable and is

therefore generated at low temperatures and used immediately. This is a classic Sandmeyer

reaction, a reliable method for converting an aromatic amine to a halide.

Copper(I) Chloride (Step 2): Acts as a catalyst to facilitate the displacement of the diazonium

group by a chloride ion.

Synthetic Workflow Diagram

2-Amino-3,5-dicyanopyrrole
(Precursor)

4-Amino-7H-pyrrolo[2,3-d]pyrimidine
-6-carboxylic acid

 1. Formamide, Heat
 2. NaOH, H₂O, Reflux

 3. HCl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-6-carboxylic acid

(Final Product)

 1. NaNO₂, HCl, 0-5°C
 2. CuCl, HCl 

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-6-carboxylic acid C4-Cl C6-COOH

HATU, DIPEA
DMF

R-NH₂

(Amine Nucleophile)

Final Amide Product C4-Cl C6-CONHR
Amide Coupling
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[https://www.benchchem.com/product/b1388518#4-chloro-7h-pyrrolo-2-3-d-pyrimidine-6-
carboxylic-acid-cas-1016241-80-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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